

Sorbinicate: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Examination of the Chemical Properties, Pharmacological Actions, and Investigational Methodologies of a Nicotinic Acid Prodrug

This technical guide provides a comprehensive overview of **Sorbinicate**, a nicotinic acid prodrug, intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical characteristics, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.

Core Chemical and Physical Properties

Sorbinicate, with the CAS Number 6184-06-1, is chemically known as D-Glucitol, 1,2,3,4,5,6-hexanicotinate. It is a hexa-ester of D-sorbitol and nicotinic acid. The fundamental properties of **Sorbinicate** are summarized in the table below.



| Property | Value | |
|-------------------|--|--|
| CAS Number | 6184-06-1 | |
| Molecular Formula | C42H32N6O12 | |
| Molecular Weight | 812.74 g/mol | |
| IUPAC Name | (2R,3R,4R,5S)-1,2,3,4,5,6- Hexakis(nicotinoyloxy)hexane | |
| Synonyms | D-Glucitol hexanicotinate, Sorbitol hexanicotinate, Nicotinic acid, hexaester with D- glucitol | |
| Melting Point | 211-213 °C | |
| Appearance | White crystalline powder | |

Pharmacological Profile

Sorbinicate acts as a prodrug, undergoing hydrolysis in the body to slowly and sustainably release its active metabolite, nicotinic acid (niacin). This controlled release profile is designed to mitigate some of the undesirable side effects associated with immediate-release nicotinic acid formulations, such as flushing. The primary pharmacological effects of **Sorbinicate** are attributable to the actions of nicotinic acid on lipid metabolism.



| Pharmacological Effect | Observation | Quantitative Data (Example) |
|---------------------------------|---|---|
| Hypolipidemic Activity | Reduces levels of total cholesterol, LDL-C, and triglycerides. | In clinical studies, treatment has shown significant reductions in lipid parameters compared to baseline. |
| Anti-atherogenic Activity | Demonstrates a reduction in the development of atherosclerotic plaques in animal models. | Studies in cholesterol-fed rabbits have shown a greater anti-atherogenic effect compared to equivalent doses of nicotinic acid. |
| Free Fatty Acid (FFA) Reduction | Suppresses the release of free fatty acids from adipose tissue. | Leads to a significant decrease in plasma FFA levels following administration. |
| Glucagon Secretion Inhibition | Suggested to partially mediate its hypocholesterolemic effect through the inhibition of glucagon secretion. | A marked reduction in glucagon response has been observed in patients treated with Sorbinicate. |

Mechanism of Action and Signaling Pathways

The therapeutic effects of **Sorbinicate** are mediated by its active metabolite, nicotinic acid. Nicotinic acid primarily interacts with the G-protein coupled receptor, GPR109A (also known as HCAR2), which is highly expressed on the surface of adipocytes.

Signaling Pathway of Nicotinic Acid in Adipocytes

The binding of nicotinic acid to GPR109A on adipocytes initiates a signaling cascade that results in the inhibition of lipolysis. This leads to a reduction in the release of free fatty acids (FFAs) into the bloodstream. Since FFAs are a primary substrate for the hepatic synthesis of triglycerides and subsequently Very Low-Density Lipoprotein (VLDL), this reduction in FFA availability is a key mechanism for the observed decrease in plasma triglycerides and LDL cholesterol.





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Caption: Signaling pathway of nicotinic acid in adipocytes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of **Sorbinicate**'s pharmacological effects.

Determination of Plasma Free Fatty Acids (FFA)

Objective: To quantify the concentration of free fatty acids in plasma samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

- Sample Preparation:
 - Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
 - Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.
 - Store plasma samples at -80°C until analysis.



Lipid Extraction:

- Thaw plasma samples on ice.
- To 100 μL of plasma, add an internal standard (e.g., heptadecanoic acid) to correct for extraction efficiency.
- Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol.
- Vortex vigorously and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.

Derivatization:

- Evaporate the solvent from the lipid extract under a stream of nitrogen.
- Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding a methylating agent (e.g., BF₃-methanol or trimethylsilyldiazomethane).
- Incubate at 60°C for 30 minutes.

GC-MS Analysis:

- Inject the FAMEs onto a GC column (e.g., a fused-silica capillary column).
- Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.
- The eluting compounds are then ionized and detected by a mass spectrometer.
- Quantify individual FFAs by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid concentrations.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the impact of **Sorbinicate** on glucose metabolism and insulin sensitivity.

Methodology:



• Patient Preparation:

- Participants should maintain a normal diet and physical activity for at least three days prior to the test.
- Fast for 8-12 hours overnight before the test. Water is permitted.

Test Procedure:

- On the morning of the test, a fasting blood sample (time 0) is collected to measure baseline glucose and insulin levels.
- The participant then consumes a standardized glucose solution (typically 75g of glucose in 250-300 mL of water) within 5 minutes.
- Blood samples are collected at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.

Sample Analysis:

- Blood samples are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose.
- Plasma is separated by centrifugation.
- Plasma glucose concentrations are measured using a standard enzymatic assay (e.g., glucose oxidase or hexokinase method).
- Plasma insulin concentrations can be measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Data Analysis:

- Plot plasma glucose and insulin concentrations against time.
- Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall glycemic and insulinemic response.

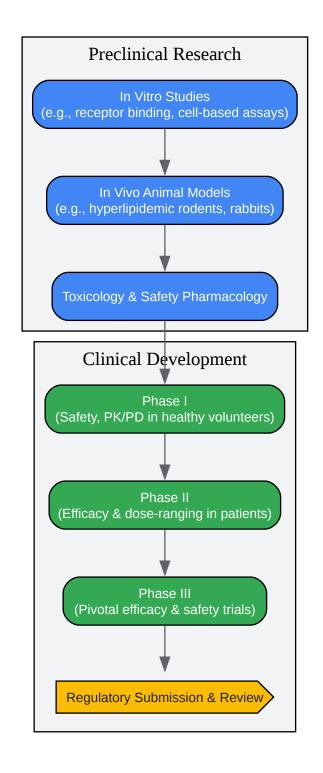


 Indices of insulin sensitivity and secretion (e.g., HOMA-IR, Matsuda index) can be calculated from the fasting and dynamic data.

Investigational Workflow

The development and evaluation of a compound like **Sorbinicate** typically follows a structured workflow from preclinical to clinical investigation.





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Caption: A typical investigational workflow for a drug candidate.

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